![molecular formula C13H15N3O B1491690 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2098140-18-0](/img/structure/B1491690.png)
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine
Overview
Description
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine is a chemical compound characterized by its pyrimidin-4-amine core structure with a 4-ethoxyphenylmethyl group attached to the 6th position
Mechanism of Action
Target of Action
It has been synthesized and evaluated for its antibacterial activity against enterococcus faecalis and antineoplastic activity against gastric adenocarcinoma .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Computational investigations, such as adme prediction analysis, have been performed on similar compounds .
Result of Action
It has been evaluated for its antibacterial activity against enterococcus faecalis and antineoplastic activity against gastric adenocarcinoma .
Biochemical Analysis
Biochemical Properties
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in cellular processes such as cell division and apoptosis. Additionally, this compound has been observed to form hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active sites of these enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with the CDK-mediated phosphorylation of key regulatory proteins . Furthermore, this compound can induce apoptosis in certain cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of target enzymes, leading to enzyme inhibition . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Over time, it may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into various metabolites . These metabolites can then be excreted through renal and biliary pathways. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm and nucleus can influence the localization and activity of this compound . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily within the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, where it can exert its effects on enzyme activity and gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of Pyrimidin-4-amine: The pyrimidin-4-amine core can be synthesized through the reaction of guanidine with an appropriate β-diketone.
Introduction of the 4-Ethoxyphenylmethyl Group: The ethoxyphenylmethyl group is introduced via a nucleophilic substitution reaction, where the pyrimidin-4-amine reacts with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrimidin-4-one derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidin-4-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation Products: Pyrimidin-4-one derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized pyrimidin-4-amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Ethoxyphenylmethylpyrimidin-4-amine: Similar structure but with different substituents on the pyrimidin ring.
4-Methoxyphenylmethylpyrimidin-4-amine: Similar to the ethoxy variant but with a methoxy group instead.
4-Ethoxyphenylmethylpyridin-4-amine: Similar core structure but with a pyridine ring instead of pyrimidine.
Uniqueness: 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine stands out due to its specific ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGIQOIYEPCCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)
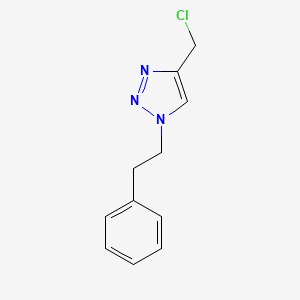
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)


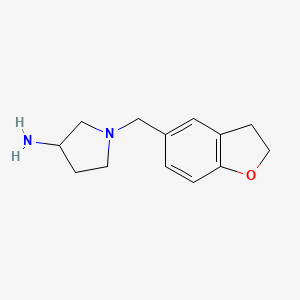
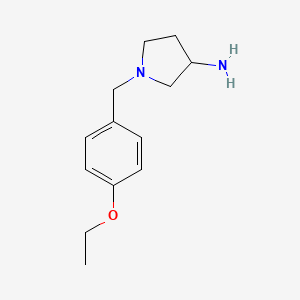
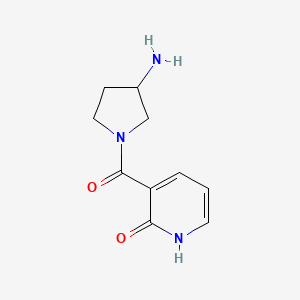

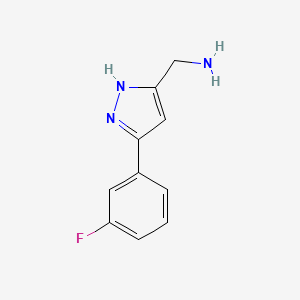
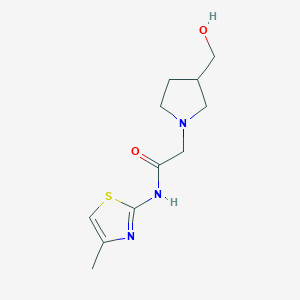

![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)
